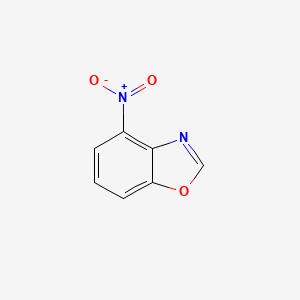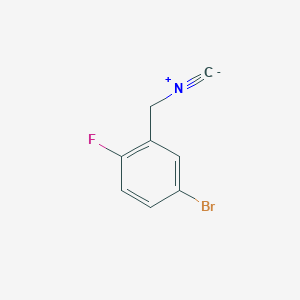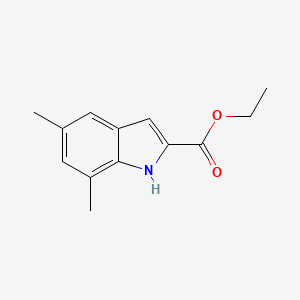
5,7-diméthyl-1H-indole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes caused by ethyl 5,7-dimethyl-1H-indole-2-carboxylate remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
Indole derivatives are known for their diverse biological activities and potential therapeutic applications . The specific effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate remain to be elucidated.
Analyse Biochimique
Biochemical Properties
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including ethyl 5,7-dimethyl-1H-indole-2-carboxylate, have been shown to inhibit kinase activity, which is crucial in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Furthermore, ethyl 5,7-dimethyl-1H-indole-2-carboxylate may impact cell signaling pathways by inhibiting kinase activity, leading to altered gene expression and cellular responses . These effects underscore the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of ethyl 5,7-dimethyl-1H-indole-2-carboxylate involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling pathways . Additionally, ethyl 5,7-dimethyl-1H-indole-2-carboxylate may act as an antagonist at glycine-binding sites, further influencing cellular responses . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which may impact their efficacy in in vitro and in vivo experiments . Additionally, the long-term effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate on cellular function may depend on its degradation products and their interactions with cellular components . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . Additionally, high doses of ethyl 5,7-dimethyl-1H-indole-2-carboxylate may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to participate in metabolic processes, influencing metabolic flux and metabolite levels . For instance, ethyl 5,7-dimethyl-1H-indole-2-carboxylate may be metabolized by enzymes involved in the degradation of indole compounds, leading to the formation of metabolites that can further interact with cellular components . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of ethyl 5,7-dimethyl-1H-indole-2-carboxylate within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, the distribution of ethyl 5,7-dimethyl-1H-indole-2-carboxylate in tissues can impact its efficacy and potential side effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications and minimizing adverse effects.
Subcellular Localization
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate may exhibit specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can impact the compound’s interactions with cellular components and its overall biological activity . Understanding the subcellular localization of ethyl 5,7-dimethyl-1H-indole-2-carboxylate is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of indole derivatives, including ethyl 5,7-dimethyl-1H-indole-2-carboxylate, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-methylindole-2-carboxylate
- Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
- Ethyl indole-2-carboxylate
Uniqueness
Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is unique due to the presence of two methyl groups at positions 5 and 7 on the indole ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Propriétés
IUPAC Name |
ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYVWBHOFEEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265048 | |
| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59549-49-4 | |
| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59549-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


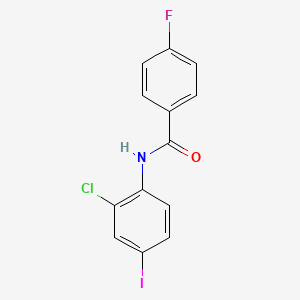
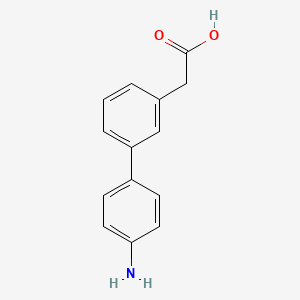
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide](/img/structure/B1634768.png)
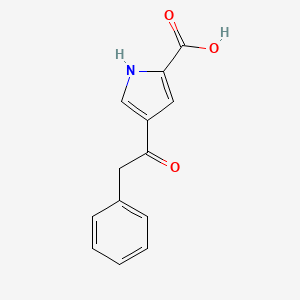
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634771.png)
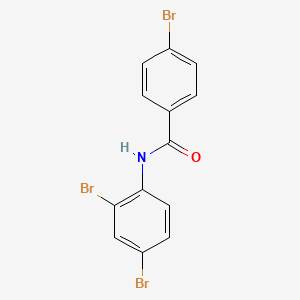
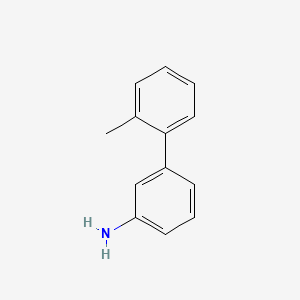

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1634792.png)
![8-((2-(Methoxycarbonyl)phenoxy)carbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1634806.png)
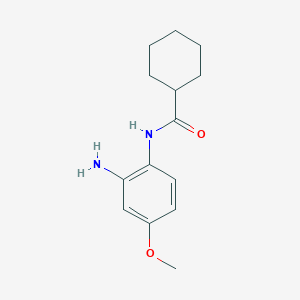
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B1634817.png)
